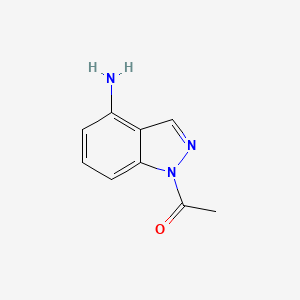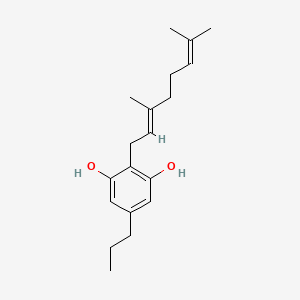
大麻萜烯二醇变体
描述
Cannabigerovarin is a cannabinoid found in the Cannabis plant. It is the propyl homolog of cannabigerol, meaning it has a similar structure but with a three-carbon side chain instead of a five-carbon side chain . Unlike some other cannabinoids, cannabigerovarin does not exhibit psychoactive or psychotropic effects when consumed or inhaled . It is known for its potential therapeutic benefits, including painkilling and anti-inflammatory properties .
科学研究应用
大麻萜烯变异体具有广泛的科学研究应用:
作用机制
大麻萜烯变异体通过与内源性大麻素系统相互作用发挥作用,该系统包括大麻素受体 CB1 和 CB2 . 这些受体参与各种生理过程,包括疼痛调节、免疫反应和炎症 . 大麻萜烯变异体的抗炎和止痛作用被认为是通过其与这些受体的相互作用以及相关信号通路的调节来介导的 .
类似化合物:
大麻萜醇: 与大麻萜烯变异体相似,但具有五个碳的侧链.
大麻色烯: 另一种具有抗炎特性的类大麻素.
大麻二氢变异醇: 另一种具有类似结构但不同治疗作用的大麻素.
独特性: 大麻萜烯变异体因其独特的侧链结构而独一无二,这影响了它与大麻素受体的相互作用及其整体药理特性 . 与其他一些大麻素不同,它不会产生精神活性作用,使其成为治疗应用中具有前景的候选药物,而没有精神活性的风险 .
生化分析
Biochemical Properties
Cannabigerovarin is synthesized from divarinolic acid through geranyltransferase . It interacts with various biomolecules, including enzymes and proteins, in the human body.
Cellular Effects
Cannabigerovarin has been found to have potential benefits in the human body, including painkilling and anti-inflammatory properties. It may be beneficial in treating conditions like fibromyalgia and arthritis, and it may also help in the treatment and improvement of dry-skin syndrome . It has also been suggested that Cannabigerovarin may reduce the growth of cancer cells in patients who have leukemia .
Molecular Mechanism
It is known that cannabinoids like Cannabigerovarin interact with the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Cannabigerovarin is involved in various metabolic pathways. It is synthesized from divarinolic acid through geranyltransferase
准备方法
合成路线和反应条件: 大麻萜烯变异体可以通过大麻萜烯变异酸的脱羧反应合成,它是大麻素生物合成中的前体 . 该过程涉及加热大麻萜烯变异酸以去除羧基,从而形成大麻萜烯变异体。
工业生产方法: 大麻萜烯变异体的工业生产通常涉及从大麻植物中提取大麻素,然后进行纯化过程。 高效液相色谱 (HPLC) 通常用于从其他大麻素中分离和纯化大麻萜烯变异体 .
化学反应分析
反应类型: 大麻萜烯变异体经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 大麻萜烯变异体可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。
还原: 大麻萜烯变异体的还原可以在钯催化剂存在下使用氢气来实现。
取代: 取代反应可以在适当的条件下与卤素或其他亲核试剂发生。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可以产生完全饱和的大麻素 .
相似化合物的比较
Cannabigerol: Similar to cannabigerovarin but with a five-carbon side chain.
Cannabichromene: Another cannabinoid with anti-inflammatory properties.
Cannabidivarin: A cannabinoid with a similar structure but different therapeutic effects.
Uniqueness: Cannabigerovarin is unique due to its specific side chain structure, which influences its interaction with cannabinoid receptors and its overall pharmacological profile . Unlike some other cannabinoids, it does not produce psychoactive effects, making it a promising candidate for therapeutic applications without the risk of psychoactivity .
属性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIDZLGVYOPGU-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345013 | |
| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55824-11-8 | |
| Record name | Cannabigerovarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIGEROVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Cannabigerovarin?
A: Cannabigerovarin is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].
Q2: Does Cannabigerovarin demonstrate any anti-inflammatory properties?
A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].
Q3: How does Cannabigerovarin interact with the endocannabinoid system?
A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and cannabigerovarin, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.
Q4: Are there established analytical methods for quantifying Cannabigerovarin in complex mixtures?
A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].
Q5: What is the drug-like potential of Cannabigerovarin?
A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


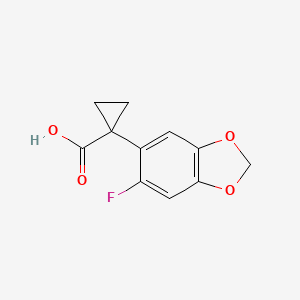
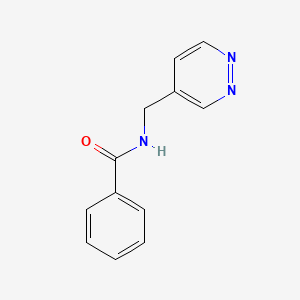
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)
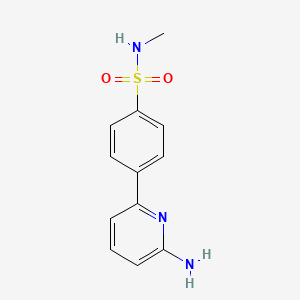
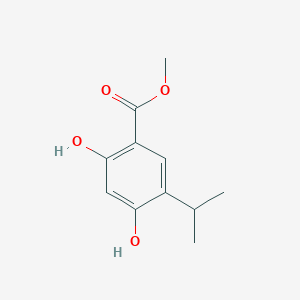
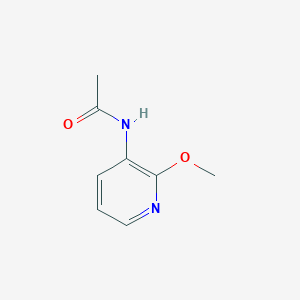
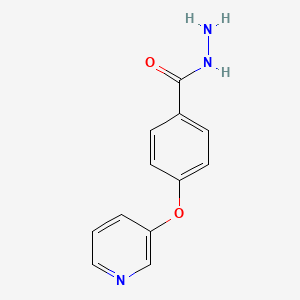
![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)
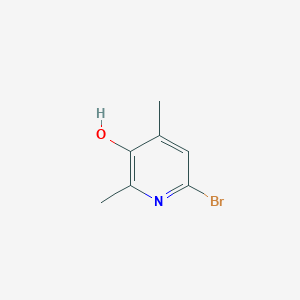
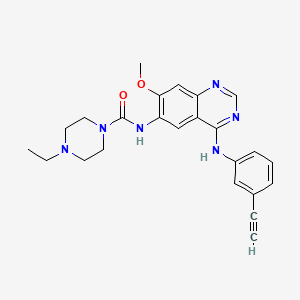
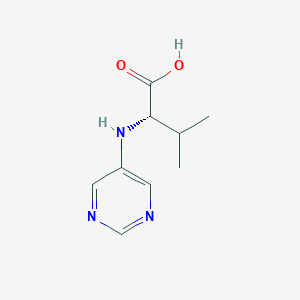
![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
